molecular formula C17H19NO5S B215256 N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine

N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine

Cat. No. B215256
M. Wt: 349.4 g/mol
InChI Key: NGWLPKJJODJYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine, also known as BnOMeSAla, is a chemical compound that has gained attention in scientific research due to its potential biological and medicinal applications.

Mechanism of Action

N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine works by inhibiting the activity of enzymes that are involved in various biological processes. Specifically, N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine binds to the active site of cathepsin B and L, preventing them from breaking down proteins and contributing to the development and progression of cancer. Additionally, N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine has been shown to inhibit the production of inflammatory cytokines, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases. N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine is not widely available commercially, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine and its long-term safety profile.

Future Directions

There are several future directions for research on N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine. One area of interest is the development of N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine-based therapies for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine and its potential side effects. Finally, the development of new and improved synthesis methods for N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine may help to make it more widely available for research purposes.

Synthesis Methods

N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with alanine, followed by the addition of benzyl alcohol. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. Research has shown that N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine can inhibit the activity of certain enzymes, such as cathepsin B and L, which are involved in the progression of cancer. N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonyl-phenylmethoxyamino]propanoic acid

InChI

InChI=1S/C17H19NO5S/c1-13-8-10-16(11-9-13)24(21,22)18(14(2)17(19)20)23-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,19,20)

InChI Key

NGWLPKJJODJYLG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C(=O)O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C(C)C(=O)O)OCC2=CC=CC=C2

solubility

52.1 [ug/mL]

Origin of Product

United States

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